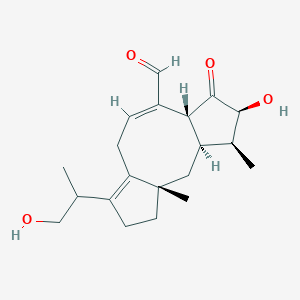

periconicin B

説明

Periconicin B is a fusicoccane diterpene . It was originally isolated from the cultures of endophytic fungus Periconia sp. OBW-15 . The potent pharmacological agents from this genus are periconicin A, which acts as an antimicrobial, pericochlorosin B as an anti-human immunodeficiency virus (HIV), peribysin D, and pericosine A as cytotoxic agents, and periconianone A as an anti-inflammatory agent .

Synthesis Analysis

This compound is isolated from the endophytic fungus Periconia atropurpurea, associated with Xylopia aromatica . The stereoselective synthesis of pericosine B and pericosine C using a ring-closing metathesis approach has been reported .

Molecular Structure Analysis

This compound has a molecular formula of C20H28O4 . It is a fusicoccane diterpene .

Chemical Reactions Analysis

Periconicin A was found to be a more potent anti-microbial agent than this compound against B. subtilis, Klebsiella pneumoniae, and the opportunistic human pathogen Proteus vulgaris (ATCC 3851) using a microtiter broth dilution method .

Physical And Chemical Properties Analysis

This compound has an average mass of 332.434 Da and a monoisotopic mass of 332.198761 Da . More detailed physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

Antibacterial Activity

Periconicin B, along with periconicin A, are fusicoccane diterpenes identified from an endophytic fungus Periconia sp. These compounds have demonstrated antibacterial activities, which makes them subjects of interest in the field of natural product pharmacology and potential antibiotic development (Kim, Shin, Lee, & Oh, 2004).

Antifungal and Plant Growth Regulatory Activity

This compound has been tested for its biological activities, including antifungal activity and plant growth regulatory activity. It exhibited inhibitory effects on human mycoses agents like Candida albicans and also affected the growth of plants like Brassica campestris L. and Raphanus sativus L. (Shin, Oh, Yang, & Oh, 2005).

Cytotoxic Activity

This compound has shown potent cytotoxic activity against mammalian cell lines, including human cervix carcinoma and Chinese hamster ovary cell lines. Its effectiveness in inducing cytotoxicity at certain concentrations highlights its potential utility in cancer research and therapy (Teles et al., 2006).

Review of Pharmacological Agents

A broader review of the fungal genus Periconia, to which this compound is related, discusses various natural products from this genus, including terpenoids and polyketides. These compounds, including this compound, have been studied for their antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties, making them significant in pharmacological research (Azhari & Supratman, 2021).

将来の方向性

作用機序

Target of Action

Periconicin B, a compound isolated from the endophytic fungus Periconia atropurpurea, has been found to exhibit potent cytotoxic activity against two mammalian cell lines: HeLa (cervical cancer) and CHO (Chinese hamster ovary) cells . These cell lines are the primary targets of this compound.

Mode of Action

It has been observed that this compound decreases the cell viability of hela and cho cells . This suggests that this compound may interact with cellular components or processes essential for cell survival, leading to cell death.

Biochemical Pathways

Given its cytotoxic effects on hela and cho cells, it is likely that this compound interferes with key cellular processes such as dna replication, protein synthesis, or cell division .

Result of Action

This compound has been shown to decrease the viability of HeLa and CHO cells, indicating a cytotoxic effect . This suggests that this compound could potentially be used as an anticancer agent, particularly against cervical cancer and cancers that show similar sensitivity to this compound.

特性

IUPAC Name |

(1S,3R,4S,5S,7R,8E)-5-hydroxy-12-(1-hydroxypropan-2-yl)-1,4-dimethyl-6-oxotricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11(9-21)14-6-7-20(3)8-15-12(2)18(23)19(24)17(15)13(10-22)4-5-16(14)20/h4,10-12,15,17-18,21,23H,5-9H2,1-3H3/b13-4-/t11?,12-,15+,17-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSSXIGJWWQDCU-MQXYCBHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

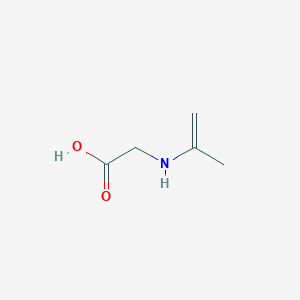

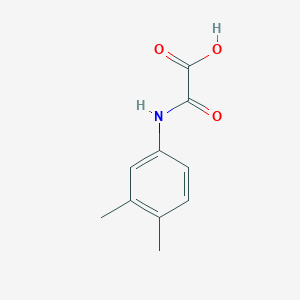

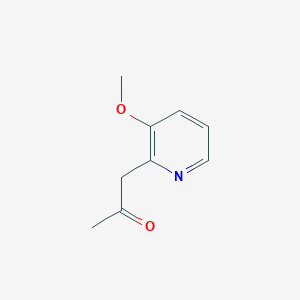

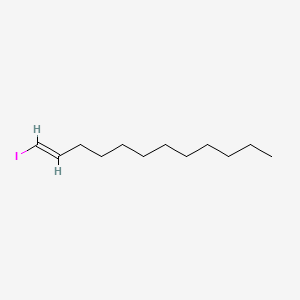

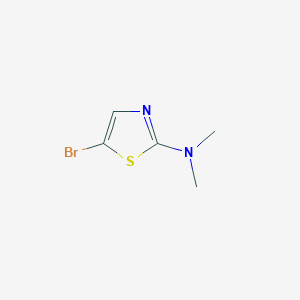

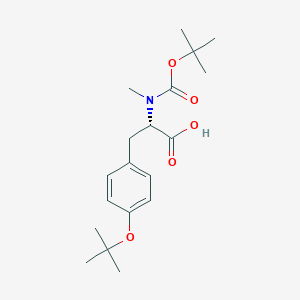

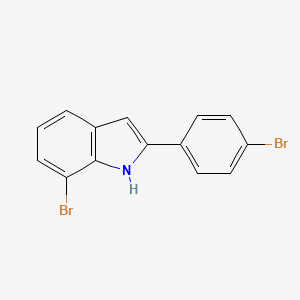

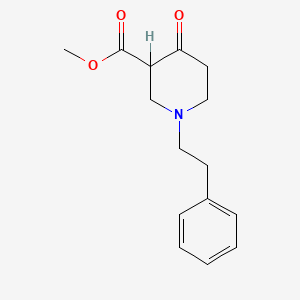

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

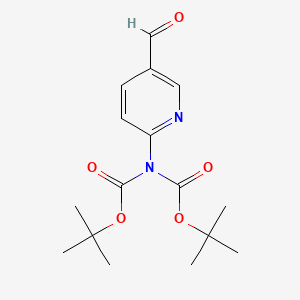

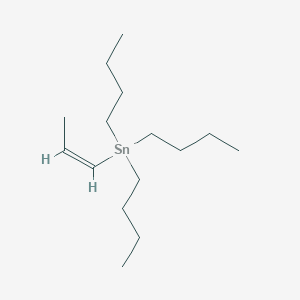

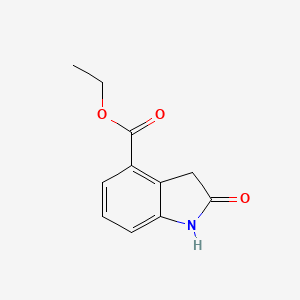

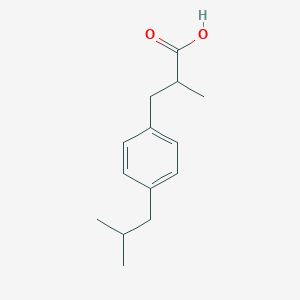

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)